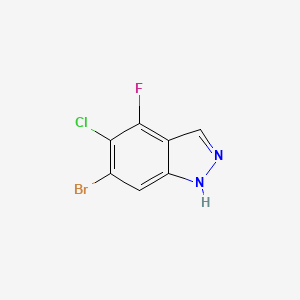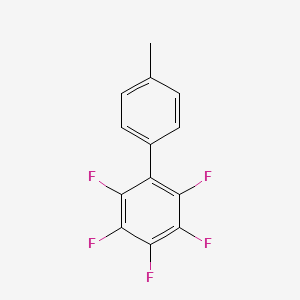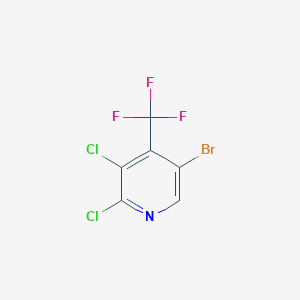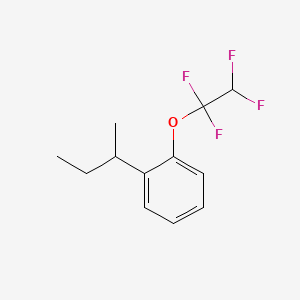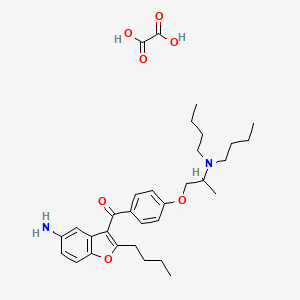
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is a complex organic compound with significant applications in scientific research. It is known for its unique structure, which combines a benzofuran moiety with a dibutylamino propoxyphenyl group, making it a valuable compound in various fields of study.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate involves multiple steps. One common method includes the protection of the amine group in (5-Amino-2-butylbenzofuran-3-yl)boronic acid with methanesulfonyl chloride to form the corresponding mesylate. This is followed by a coupling reaction with 4-(3-(dibutylamino)propoxy)phenylboronic acid using palladium catalysts to form the biaryl compound. The mesylate group is then deprotected using sodium hydride to form the free amine, which is subsequently protected with 3-bromopropylamine hydrobromide. The final coupling reaction between the amine hydrobromide salt and the ketone group in (4-(3-(dibutylamino)propoxy)phenyl)methanone using palladium catalysts yields the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher-yielding reaction conditions, and streamlined purification processes.
化学反応の分析
Types of Reactions
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cardiac arrhythmias.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate involves its interaction with specific molecular targets and pathways. It is known to affect ion channels and receptors in cells, leading to changes in cellular activity. This compound’s effects on cardiac cells make it a potential candidate for treating arrhythmias .
類似化合物との比較
Similar Compounds
Dronedarone: A class III antiarrhythmic agent used to treat cardiac arrhythmias.
Amiodarone: Another class III antiarrhythmic agent with a similar structure and function.
Uniqueness
(5-Amino-2-butylbenzofuran-3-yl)(4-(2-(dibutylamino)propoxy)phenyl)methanone oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .
特性
分子式 |
C32H44N2O7 |
|---|---|
分子量 |
568.7 g/mol |
IUPAC名 |
(5-amino-2-butyl-1-benzofuran-3-yl)-[4-[2-(dibutylamino)propoxy]phenyl]methanone;oxalic acid |
InChI |
InChI=1S/C30H42N2O3.C2H2O4/c1-5-8-11-28-29(26-20-24(31)14-17-27(26)35-28)30(33)23-12-15-25(16-13-23)34-21-22(4)32(18-9-6-2)19-10-7-3;3-1(4)2(5)6/h12-17,20,22H,5-11,18-19,21,31H2,1-4H3;(H,3,4)(H,5,6) |
InChIキー |
FYLKYJHRPCMEQE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)N)C(=O)C3=CC=C(C=C3)OCC(C)N(CCCC)CCCC.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)

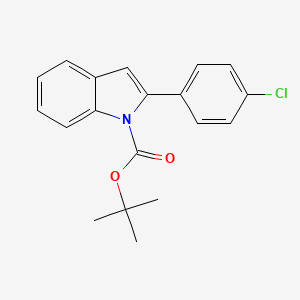
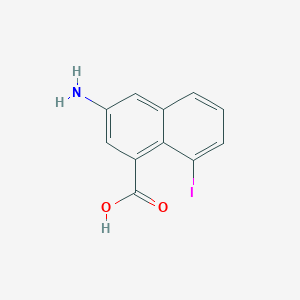
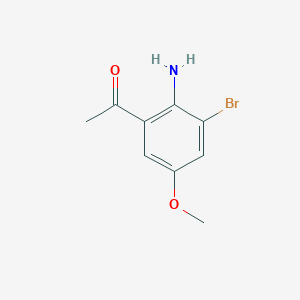
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
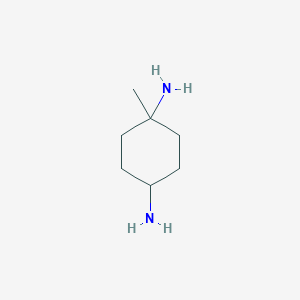
![[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12843297.png)
